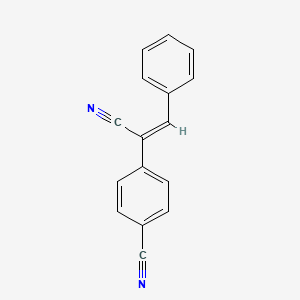

(Z)-p-cyano-|A-Cyanostilbene

Description

(Z)-p-cyano-|A-Cyanostilbene is an organic compound that belongs to the class of stilbenes, which are characterized by a 1,2-diphenylethylene structure. This compound is particularly notable for its cyano group (-CN) attached to the para position of one of the phenyl rings. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis.

Properties

Molecular Formula |

C16H10N2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-[(Z)-1-cyano-2-phenylethenyl]benzonitrile |

InChI |

InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10+ |

InChI Key |

XDDAUUXKEGNGIY-MHWRWJLKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-p-cyano-|A-Cyanostilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide is derived from a p-cyanobenzyl bromide and the carbonyl compound is benzaldehyde. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of (Z)-p-cyano-|A-Cyanostilbene may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired isomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-p-cyano-|A-Cyanostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Aminostilbenes.

Substitution: Various substituted stilbenes depending on the electrophile used.

Scientific Research Applications

(Z)-p-cyano-|A-Cyanostilbene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of (Z)-p-cyano-|A-Cyanostilbene involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Stilbene: The parent compound without the cyano group.

p-Methoxystilbene: A similar compound with a methoxy group (-OCH3) instead of a cyano group.

p-Nitrostilbene: A compound with a nitro group (-NO2) at the para position.

Uniqueness

(Z)-p-cyano-|A-Cyanostilbene is unique due to the presence of the cyano group, which significantly alters its electronic properties and reactivity compared to other stilbenes. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and photonics.

Biological Activity

(Z)-p-cyano-α-Cyanostilbene is an organic compound belonging to the stilbene family, characterized by its unique cyano group attached to one of the phenyl rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of (Z)-p-cyano-α-Cyanostilbene, supported by data tables and relevant case studies.

Chemical Formula: CHN

Molecular Weight: 230.26 g/mol

CAS Number: 54676-54-9

The presence of the cyano group significantly alters the electronic properties of (Z)-p-cyano-α-Cyanostilbene, enhancing its reactivity and biological interactions compared to other stilbenes. The compound's structure is essential for its biological activity, particularly in targeting specific cellular pathways.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of (Z)-p-cyano-α-Cyanostilbene against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 0.21 | High |

| HepG2 | 0.230 | High |

| Normal Skin Fibroblasts | >100 | Low |

The compound exhibits significant selectivity towards HeLa and HepG2 cancer cells while showing minimal cytotoxicity towards normal skin fibroblasts, indicating its potential as a therapeutic agent with reduced side effects .

The mechanism by which (Z)-p-cyano-α-Cyanostilbene exerts its biological effects involves several pathways:

- Interaction with Proteins: The cyano group can form hydrogen bonds and participate in non-covalent interactions with proteins, influencing their activity.

- Induction of Apoptosis: Evidence suggests that (Z)-p-cyano-α-Cyanostilbene may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression, leading to reduced proliferation rates in sensitive cancer cell lines.

Case Studies

Several studies have been conducted to explore the biological activity of (Z)-p-cyano-α-Cyanostilbene:

- Study on Anticancer Effects:

- Comparative Analysis:

Applications in Medicine

Due to its promising biological activities, (Z)-p-cyano-α-Cyanostilbene is being explored for various applications:

- Drug Development: Its selective action against cancer cells makes it an attractive candidate for further development into therapeutic agents.

- Research Tool: The compound serves as a valuable tool in studying cellular mechanisms related to cancer biology and drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.